molecular formula C20H15ClFN5O2 B2458750 N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251629-90-9

N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2458750
CAS No.: 1251629-90-9
M. Wt: 411.82
InChI Key: ICBGHWMTHVCAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chloro-substituted phenyl ring, a fluorophenyl group, an oxadiazole ring, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-12-5-6-14(21)8-16(12)24-18(28)10-27-9-17(23-11-27)19-25-20(29-26-19)13-3-2-4-15(22)7-13/h2-9,11H,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGHWMTHVCAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the 5-chloro-2-methylphenyl and 3-fluorophenyl derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole and imidazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the molecule.

    Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step reactions that incorporate various functional groups. The structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the identity and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing oxadiazole and imidazole moieties have exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells.

In a study evaluating similar compounds, it was found that certain derivatives displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 . These findings suggest that the incorporation of oxadiazole and imidazole rings may enhance the anticancer efficacy of the compound.

Anti-inflammatory Potential

The compound also shows promise as an anti-inflammatory agent. In silico studies have indicated that derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The molecular docking studies suggest that these compounds can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of oxadiazole derivatives similar to this compound revealed that these compounds induced apoptosis in glioblastoma cells. The study utilized cytotoxic assays to demonstrate significant cell death and further confirmed these results through colony formation assays .

Case Study 2: Anti-diabetic Activity

In another study involving structurally related compounds, researchers explored their potential anti-diabetic effects using a genetically modified Drosophila model. The results indicated that certain derivatives significantly lowered glucose levels, suggesting a potential role in diabetes management .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of phenyl, oxadiazole, and imidazole rings, such as:

  • N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
  • N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C17H13ClFN3O2\text{C}_{17}\text{H}_{13}\text{Cl}\text{F}\text{N}_{3}\text{O}_{2}

The synthesis typically involves the reaction of 5-chloro-2-methylphenyl derivatives with oxadiazole and imidazole moieties, which are known for their diverse biological activities. The synthetic pathway includes key steps that ensure the formation of the desired product with high purity and yield.

Anticancer Activity

Research indicates that compounds containing oxadiazole and imidazole rings exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HCT-116< 50Induction of apoptosis
HeLa< 50Inhibition of cell proliferation
MCF-7< 50Caspase activation

The IC50 values indicate that the compound exhibits strong cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Other Biological Activities

Beyond anticancer effects, this compound also demonstrates:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Properties : Shows potential in reducing inflammation markers in vitro.

These activities are attributed to the presence of the oxadiazole and imidazole rings, which are known to interact with multiple biological targets.

Case Studies

Several studies have reported on the efficacy of similar compounds:

  • Study on Oxadiazole Derivatives : A study demonstrated that derivatives with oxadiazole units showed promising anticancer activity across a panel of human cancer cell lines. The most active compounds induced significant apoptotic changes .
  • Imidazole Compounds : Research involving imidazole derivatives indicated their role in inhibiting key enzymes involved in cancer progression, further supporting the potential therapeutic applications of compounds like this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.